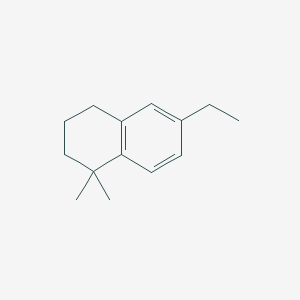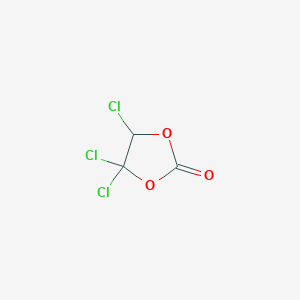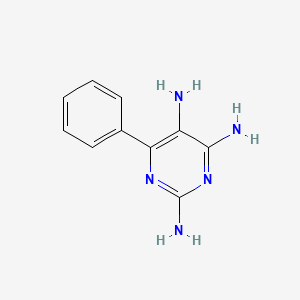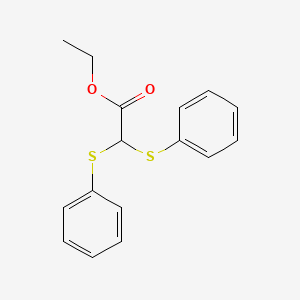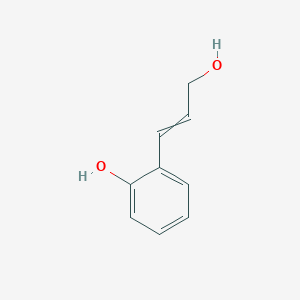
2-(3-Hydroxyprop-1-enyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyprop-1-enyl)phenol is an organic compound with the molecular formula C9H10O2 It is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxyprop-1-enyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyprop-1-enyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxyprop-1-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-(3-Hydroxyprop-1-enyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyprop-1-enyl)phenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can modulate signaling pathways and gene expression, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxyprop-1-enyl)-2-methoxyphenol: Similar structure with a methoxy group on the benzene ring.
2-(3-Hydroxyprop-1-enyl)phenoxy-3-methylbutane-2,3-diol: Contains additional functional groups, making it more complex.
4-Hydroxy-3-(3-methyl-2-butenyl)cinnamyl alcohol: Another phenolic compound with a different side chain.
Uniqueness
2-(3-Hydroxyprop-1-enyl)phenol is unique due to its specific hydroxyl and hydroxyprop-1-enyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
13523-27-8 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2-(3-hydroxyprop-1-enyl)phenol |
InChI |
InChI=1S/C9H10O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6,10-11H,7H2 |
Clé InChI |
FDIWLEOZUNUOCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)

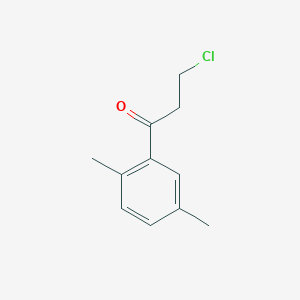


![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
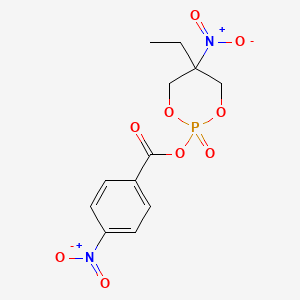
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
